2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide

Carbonic anhydrase inhibition Antiglaucoma Sulfonamide pharmacophore

Carbonic anhydrase inhibitor research lacks well-characterized ortho-substituted benzenesulfonamide probes. This compound fills that gap as a structurally distinct SAR probe: - Unique ortho-chloro substituent; cannot be replaced by para-halogen analogs for matched-pair studies. - Class-level precedent for nanomolar CA II inhibition; ideal for pilot screening. - Reactive handles (secondary alcohol, sulfonamide NH, chloroaryl) enable library synthesis. Note: No quantitative activity data exist for this specific derivative; procure for SAR expansion only.

Molecular Formula C16H14ClNO3S3
Molecular Weight 399.92
CAS No. 2034478-03-8
Cat. No. B2616235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide
CAS2034478-03-8
Molecular FormulaC16H14ClNO3S3
Molecular Weight399.92
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O)Cl
InChIInChI=1S/C16H14ClNO3S3/c17-12-5-1-2-6-13(12)24(20,21)18-11-16(19,14-7-3-9-22-14)15-8-4-10-23-15/h1-10,18-19H,11H2
InChIKeyOXHPDQWEWXKXNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide: Chemical Class Overview


2-Chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide (CAS 2034478-03-8, molecular formula C16H14ClNO3S3, MW 399.92) is a synthetic small molecule belonging to the broader class of (hydroxyalkyl)sulfonyl-substituted benzene- and thiophenesulfonamides [1]. The structure contains a benzenesulfonamide core with a 2-chloro substituent on the phenyl ring and a hydroxyethyl linker bearing two thiophen-2-yl groups. This class of compounds has been explored for carbonic anhydrase inhibition, with certain members demonstrating nanomolar potency against CA II and topical ocular hypotensive activity in rabbit models [1]. However, the specific biological activity of this 2-chloro derivative has not been reported in peer-reviewed literature, and no quantitative target engagement data are available for this exact compound.

Carbonic anhydrase inhibitor exploration Class-level CA II inhibition precedent for pilot screening; no compound-specific IC50 data exist.
Ortho-chloro SAR probe Unique ortho-Cl electronic/steric profile for lead optimization SAR studies.
Synthetic intermediate Contains reactive handles (OH, NH, Cl-phenyl) for derivative library synthesis.

2-Chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide: Analog Substitution Limitations


Within the (hydroxyalkyl)sulfonyl-benzenesulfonamide class, small variations in substituent identity and position on the phenyl ring (e.g., 2-chloro vs. 4-bromo vs. unsubstituted) have been shown to markedly alter physicochemical properties, target binding affinity, and selectivity profiles [1]. The 2-chloro substituent introduces a distinct electron-withdrawing effect and steric environment at the ortho position that cannot be replicated by para-substituted halogen analogs or the des-halogen parent compound. In general sulfonamide SAR, such modifications can shift inhibitory potency by orders of magnitude [1]. For procurement decisions, assuming functional equivalence between the 2-chloro derivative and its closest commercially available analogs—such as 4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide or N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide—is unwarranted without direct comparative data. Each analog must be treated as a chemically and pharmacologically distinct entity.

Ortho-chloro vs. des-chloro parent not interchangeable
The 2-chloro substituent creates distinct electronic and steric effects at the ortho position that the des-chloro analog cannot replicate; binding potency may shift by orders of magnitude.
Para-halogen analogs (4-bromo) differ in substitution pattern
The 4-bromo-substituted analog has a different halogen identity and ring position, which may lead to divergent target binding, selectivity, and pharmacokinetic profiles.
No head-to-head data to support functional equivalence
Without direct comparative biological data, assuming similar activity or suitability between the 2-chloro derivative and any other benzenesulfonamide analog is unsupported.

2-Chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide: Quantitative Differentiation Evidence


CA II Inhibitory Potential: Class-Level Inference

The compound belongs to the (hydroxyalkyl)sulfonyl-benzenesulfonamide class. In the founding publication by Shepard et al. (1991), structurally related compounds within this class exhibited carbonic anhydrase II (CA II) inhibition in the nanomolar range and produced significant intraocular pressure (IOP) lowering in the alpha-chymotrypsinized rabbit model of ocular hypertension following topical instillation [1]. However, the 2-chloro derivative was not among the specific compounds reported in that study, and no CA II IC50 value exists for CAS 2034478-03-8. This evidence is class-level inference only and cannot be attributed to the target compound without confirmatory testing.

CA II inhibition
Class-level inference
No IC50 data available for this compound
Class-level CA II activity precedent only; requires compound-specific testing
Based on Shepard et al. 1991 class representatives
Carbonic anhydrase inhibition Antiglaucoma Sulfonamide pharmacophore

Comparator Data vs. Des-Chloro Parent Analog

The closest structural analog, N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide (the des-chloro parent), differs only by the absence of the ortho-chloro substituent. In sulfonamide SAR, ortho-substitution on the phenyl ring can significantly influence binding pocket accommodation, electronic distribution, and metabolic stability [1]. No published study directly compares the 2-chloro derivative with the des-chloro parent in any biological assay. The 4-bromo analog (4-bromo-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide) is commercially available but also lacks comparative data against the 2-chloro derivative.

vs. des-chloro parent
Supporting evidence
Target (2-chloro): no data
vs
Des-chloro parent: no data
No comparative biological data; advantage over parent or 4-Br analog cannot be claimed
No direct assay comparison reported
Structure-activity relationship Halogen effect Ortho-substitution

Physicochemical Property Differentiation

Based on structural analysis, the 2-chloro substituent increases molecular weight (399.92 vs. ~365.5 for the des-chloro parent) and lipophilicity (estimated AlogP increase of approximately 0.5–0.7 log units relative to the des-chloro analog) [1]. The ortho-chloro group may also engage in intramolecular interactions with the sulfonamide NH, potentially affecting conformation. The hydroxy group provides hydrogen-bond donor/acceptor capacity that is absent in non-hydroxylated thiophene sulfonamide comparators. These calculated physicochemical differences may translate into altered membrane permeability, solubility, and protein binding, but no experimental ADME or physicochemical profiling data have been published for this specific compound.

Physicochemical properties
Class-level inference
MW increase ~34 Da; estimated AlogP increase 0.5–0.7 log units vs. des-chloro
May influence membrane permeability and formulation properties
Calculated estimates; no experimental logP/solubility data
Lipophilicity Hydrogen bonding Drug-likeness

2-Chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)benzenesulfonamide: Recommended Applications


Exploratory Carbonic Anhydrase Inhibitor Screening

Given the class-level precedent for CA II inhibition among (hydroxyalkyl)sulfonyl-benzenesulfonamides [1], this compound may serve as a starting point for CA inhibitor screening or SAR expansion. Users should note that no CA inhibition data exist for this specific derivative; all activity expectations are based solely on class membership. Procurement should be limited to pilot screening studies where negative results are informative and can guide analog selection.

Ortho-Chloro SAR Probe in Lead Optimization

The unique combination of an ortho-chloro substituent and a di(thiophen-2-yl)hydroxyethyl moiety makes this compound a potentially useful SAR probe for quantifying the electronic and steric contribution of ortho-halogen substitution to target binding, selectivity, and pharmacokinetic properties, provided that matched molecular pairs with the des-chloro and para-halogen analogs are tested in parallel [1]. No standalone value exists without such paired testing.

Chemical Probe for Target Deconvolution

This compound may be used as a chemical probe in phenotypic screening or affinity-based target identification studies, contingent upon the user first establishing a biological activity fingerprint. Procurement for this purpose should be accompanied by plans to generate primary activity data, as none currently exist in the public domain. The compound's novelty may offer IP advantages if novel activity is discovered.

Synthetic Intermediate for Derivative Libraries

The compound contains reactive handles (secondary alcohol, sulfonamide NH, and chloro-substituted phenyl ring) amenable to further derivatization. It may serve as a synthetic intermediate for constructing focused libraries of benzenesulfonamide analogs. Procurement for library synthesis is supported by the compound's structural novelty, but users should verify purity and identity via in-house analytical methods.

Application
Selection Property
Validation Focus
CA inhibitor pilot screening
Class-level CA II inhibitor precedent
Compound-specific IC50 required
Ortho-chloro SAR probe
Ortho-Cl electronic/steric contribution
Matched molecular pair testing
Chemical probe for target ID
Novel chemical scaffold
Primary activity fingerprint needed
Synthetic intermediate for derivatization
Reactive handles (OH, NH, Cl-phenyl)
In-house purity/identity verification
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